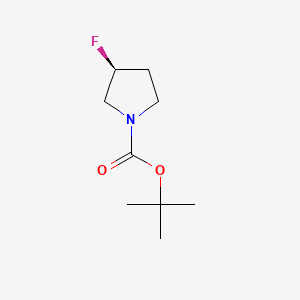

(S)-1-Boc-3-fluoropyrrolidine

説明

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and agrochemical development, with a substantial percentage of pharmaceuticals and crop protection agents containing at least one fluorine atom. This is due to the profound and often beneficial effects that fluorine substitution can have on a molecule's biological and physicochemical properties.

The strategic placement of fluorine can significantly alter a molecule's characteristics. As the most electronegative element, fluorine's presence can influence a compound's acidity (pKa), lipophilicity, metabolic stability, and molecular conformation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. This increased stability can lead to a longer duration of action. Furthermore, fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to penetrate biological membranes.

Table 1: Physicochemical Properties of 3-Fluoropyrrolidine Enantiomers

| Property | (R)-3-Fluoropyrrolidine | (S)-3-Fluoropyrrolidine |

|---|---|---|

| Melting Point | 181–184°C | 183–187°C |

| Optical Rotation [α]₂₀/D | -8° (c = 1% in methanol) | +8° (c = 1% in methanol) |

Note: Data is for the hydrochloride salt of the un-protected pyrrolidine.

In the realm of drug discovery, fluorine is often introduced to a lead compound to optimize its pharmacological profile. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and better bioavailability. For instance, fluorinated analogues of existing drugs have demonstrated increased potency and a more desirable pharmacokinetic profile. The small size of the fluorine atom allows it to often act as a hydrogen isostere, minimizing steric hindrance while imparting significant electronic changes. This unique combination of properties makes fluorine a valuable tool for medicinal chemists seeking to fine-tune the properties of a drug candidate.

Impact on Physicochemical Properties

Overview of Pyrrolidine Derivatives as Valuable Building Blocks

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its non-planar, puckered structure provides three-dimensional diversity that is crucial for specific interactions with biological targets.

Pyrrolidine and its derivatives are ubiquitous in nature, forming the core structure of numerous alkaloids, amino acids (such as proline), and other biologically active natural products. This prevalence extends to synthetic pharmaceuticals, where the pyrrolidine motif is found in a wide range of drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.

The pyrrolidine scaffold is a key component of many physiologically active compounds due to its ability to confer rigidity and introduce stereocenters, which are critical for selective binding to enzymes and receptors. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a basic center, further contributing to its interaction with biological targets. The ability to readily functionalize the pyrrolidine ring at various positions makes it a versatile platform for the synthesis of compound libraries for drug discovery.

Prevalence in Natural Products and Drugs

Specific Focus on 3-Fluoropyrrolidines

3-Fluoropyrrolidines, and specifically the N-Boc protected (S)-enantiomer, are recognized as valuable building blocks for the synthesis of physiologically active compounds. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring combines the beneficial properties of both the fluorine atom and the pyrrolidine scaffold. The stereochemistry at the fluorine-bearing carbon is crucial, as the (R)- and (S)-enantiomers can exhibit significantly different biological activities. For example, in certain parthenolide-derived anticancer agents, the (R)-enantiomer of 3-fluoropyrrolidine showed 50-fold higher potency than the (S)-enantiomer. Conversely, the incorporation of (S)-3-fluoropyrrolidine has been shown to enhance the selectivity of dipeptidyl peptidase IV (DPP-IV) inhibitors. researchgate.net

The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom of (S)-1-Boc-3-fluoropyrrolidine makes it an ideal intermediate for multi-step syntheses. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. This makes this compound a versatile and highly useful tool in the synthesis of complex fluorinated molecules with potential therapeutic applications.

Table 2: Applications of (S)-3-Fluoropyrrolidine Derivatives in Medicinal Chemistry

| Application Area | Target | Key Findings |

|---|---|---|

| Diabetes | Dipeptidyl Peptidase IV (DPP-IV) | Incorporation of the (S)-3-fluoropyrrolidine moiety into inhibitors leads to enhanced selectivity over related enzymes. researchgate.net |

| Cancer | Kinesin Spindle Protein (KSP) | 3-Fluoropyrrolidine derivatives have been identified as inhibitors of KSP, a protein involved in cell division, making them potential anticancer agents. |

| Cancer | Purine Nucleoside Phosphorylase (PNP) | 3-Fluoropyrrolidine acts as an inhibitor of PNP, an enzyme crucial for the proliferation of certain cancer cells. |

| Neurological Disorders | Voltage-gated sodium channel (Nav1.7) | (S)-3-fluoropyrrolidine containing compounds have shown moderate inhibitory activity against Nav1.7. |

Biological Activities and Applications of 3-Fluoropyrrolidines

Compounds that feature the 3-fluoropyrrolidine moiety exhibit a broad spectrum of biological activities, making them valuable in the field of drug discovery. researchgate.net Their utility has been demonstrated in the development of inhibitors for various enzymes, highlighting the significant role the fluorinated pyrrolidine ring plays in modulating biological function. thieme-connect.comresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

The 3-fluoropyrrolidine scaffold is a key component in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. Amides created from fluorinated pyrrolidines have been assessed as DPP-IV inhibitors. nih.govexlibrisgroup.com

Research has shown that analogues incorporating the (S)-3-fluoropyrrolidine moiety demonstrate good selectivity for DPP-IV over related enzymes like quiescent cell proline dipeptidase (QPP). nih.govexlibrisgroup.comsigmaaldrich.com The introduction of the fluorine atom into the pyrrolidine ring is a critical modification that can enhance the potency and selectivity of these inhibitors. For instance, a study on fluoropyrrolidine amides identified a specific compound (Compound 48) that not only showed good pharmacokinetic properties but was also orally active in an oral glucose tolerance test in lean mice. nih.govexlibrisgroup.com Further studies have investigated the metabolic pathways of DPP-IV inhibitors containing a fluoropyrrolidine moiety, indicating that the ring can undergo metabolic activation. nih.gov

| Compound Class | Target Enzyme | Key Finding |

| Fluoropyrrolidine amides | Dipeptidyl Peptidase IV (DPP-IV) | Analogues with (S)-3-fluoropyrrolidine showed good selectivity for DPP-IV over QPP. nih.govexlibrisgroup.com |

| MRL-A and MRL-B | Dipeptidyl Peptidase IV (DPP-IV) | The fluoropyrrolidine ring is susceptible to metabolic activation, a process that can be influenced by CYP3A1 and CYP3A2 enzymes. nih.gov |

Purine Nucleoside Phosphorylase (PNP) Inhibitors

3-Fluoropyrrolidines serve as crucial building blocks for potent inhibitors of purine nucleoside phosphorylase (PNP). arkat-usa.org PNP is an enzyme involved in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated diseases, such as certain types of cancer and autoimmune disorders. nih.gov

A notable class of PNP inhibitors, the immucillins, have been synthesized incorporating a fluoropyrrolidine core. nih.govacs.org The synthesis of F-DADMe-ImmH, a potent immucillin inhibitor, utilizes a fluoropyrrolidine intermediate. nih.govnih.gov The stereochemistry of the fluorine substitution has a profound impact on inhibitory activity. For example, the (3S,4S) stereoisomer of F-DADMe-ImmH exhibits a slow-onset binding constant (Ki) of 0.032 nM for human PNP, whereas the (3R,4R) isomer is significantly less potent with a Ki of 1.82 nM. nih.govacs.orgnih.gov This demonstrates the critical role of the specific spatial arrangement of the fluorine atom for potent enzyme inhibition.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki*) |

| F-DADMe-ImmH [(3S,4S)−3] | Human Purine Nucleoside Phosphorylase (PNP) | 0.032 nM nih.govacs.orgnih.gov |

| F-DADMe-ImmH [(3R,4R)−3] | Human Purine Nucleoside Phosphorylase (PNP) | 1.82 nM nih.govacs.orgnih.gov |

Kinesin Spindle Protein (KSP) Inhibitors

The inhibition of kinesin spindle protein (KSP) represents a novel approach in cancer therapy. nih.govrcsb.org KSP is a motor protein essential for the proper formation of the mitotic spindle during cell division, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. google.com 3-Fluoropyrrolidine derivatives have been identified as KSP inhibitors. arkat-usa.org

In the development of KSP inhibitors, the 3-fluoropyrrolidine moiety has been incorporated to optimize the pharmacological properties of lead compounds. For example, in a series of dihydropyrrole KSP inhibitors, beta-fluorination was used to modulate the pKa of a piperidine nitrogen, which successfully reduced efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance. nih.govrcsb.org This strategic placement of fluorine led to the discovery of compound 30 (MK-0731), which demonstrated an optimal in vitro and metabolic profile for potential use in treating taxane-refractory cancers. nih.govrcsb.org

| Compound | Target | Application | Key Feature |

| MK-0731 | Kinesin Spindle Protein (KSP) | Cancer Therapy | Incorporation of a fluoro-piperidine moiety to reduce Pgp efflux and improve metabolic profile. nih.govrcsb.org |

Glucokinase Activators

Glucokinase (GK) acts as a glucose sensor in the body, playing a crucial role in glucose homeostasis by regulating insulin secretion from pancreatic β-cells and managing glucose uptake in the liver. nih.govfrontiersin.org Glucokinase activators (GKAs) are a class of therapeutic agents being investigated for the treatment of type 2 diabetes. researchgate.net The 3-fluoropyrrolidine moiety has been incorporated into the structure of some benzamide derivatives designed as glucokinase activators. researchgate.net This highlights the versatility of the fluoropyrrolidine scaffold in the design of molecules targeting metabolic disorders. researchgate.netgoogle.com

Prolyl Oligopeptidase Inhibitors

Prolyl oligopeptidase (POP) is an enzyme implicated in the regulation of neuropeptides and kinins, suggesting its involvement in processes like learning, memory, and blood pressure control. nih.gov The development of inhibitors for this enzyme is an area of active research.

In a series of synthetic N-terminal blocked dipeptides, N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine was identified as a highly potent and reversible inhibitor of prolyl oligopeptidase. nih.govinrae.fr This compound exhibited tight binding to the enzyme, with a calculated inhibition constant (Ki) of 0.8 nM for human platelet prolyl oligopeptidase. nih.gov The study demonstrated that this fluoropyrrolidine-containing compound is a promising lead for investigating the physiological functions of POP. nih.gov

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine | Human Platelet Prolyl Oligopeptidase | 0.8 nM nih.gov |

Applications in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. wikipedia.org Research into therapeutics for these conditions is a significant area of medicinal chemistry. Chiral fluorinated compounds like (R)-3-Fluoropyrrolidine hydrochloride are considered valuable building blocks in this research. chemimpex.com

The unique structural features of these compounds are leveraged to enhance binding interactions with biological targets relevant to neurological disorders. chemimpex.com Researchers use these fluorinated pyrrolidine derivatives to synthesize novel bioactive molecules and explore new therapeutic avenues for treating neurodegenerative conditions by modulating receptor activity. chemimpex.comtargetmol.com

Role as Chiral Building Blocks in Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, fluorinated pyrrolidines are highly valued as chiral building blocks. beilstein-journals.orgresearchgate.net A chiral building block is a molecule that exists in a specific, enantiomerically pure form and can be used as a starting material to construct more complex, biologically active molecules. The stereochemistry of a drug is often critical to its efficacy and selectivity, as biological targets like enzymes and receptors are themselves chiral.

Substituted 3-fluoropyrrolidines, for example, are considered valuable non-natural amino acids that can be incorporated into peptides to enhance their conformational stability. beilstein-journals.org Similarly, N-protected (2S,4S)-4-fluoropyrrolidine derivatives serve as key synthons for dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes. nih.gov The defined stereochemistry of these fluorinated building blocks allows chemists to synthesize target molecules with precise control over their spatial arrangement, which is essential for achieving the desired therapeutic effect. beilstein-journals.orgnih.gov

Contextualizing this compound within the Field

This compound is a specific, highly functionalized member of the fluorinated pyrrolidine family. It is the enantiomer with the (S) configuration at the chiral carbon atom bearing the fluorine. The nitrogen atom of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group. This compound exemplifies the convergence of key strategic elements in modern synthetic chemistry: fluorination, chirality, and the use of protecting groups.

Its Enantiomeric Purity and Importance

The enantiomeric purity of a chiral building block like this compound is of paramount importance. The two enantiomers of a chiral molecule, designated as (R) and (S), can exhibit vastly different biological and physicochemical properties. This is because the interaction of a small molecule with a biological target is highly dependent on a precise three-dimensional fit.

Research has shown that the different enantiomers of 3-fluoropyrrolidine can have dramatically different potencies in biological assays. For instance, in one study on parthenolide-derived anticancer agents, the (R)-enantiomer of a 3-fluoropyrrolidine derivative was 50 times more potent than its (S)-counterpart. Conversely, in the development of Nav1.7 inhibitors, a derivative containing the (S)-enantiomer showed moderate activity. This highlights that a specific stereoisomer is often required for optimal interaction with a particular biological target. Therefore, obtaining this compound in high enantiomeric purity is crucial for its effective use in the synthesis of pharmaceuticals, as the presence of the other enantiomer could lead to reduced efficacy or off-target effects. The synthesis of enantiopure compounds is a significant focus in organic chemistry, often requiring asymmetric synthesis or chiral resolution techniques. researchgate.netnih.gov

Table 1: Comparative Biological Activity of 3-Fluoropyrrolidine Enantiomers

| Target/Application | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |

|---|---|---|---|

| Parthenolide Anticancer Agents | High Potency (GI₅₀ = 0.52 μM) | Low Potency | |

| Nav1.7 Inhibitors | Not specified | Moderate Activity (FRET IC₅₀ = 0.37 μM) |

Its Utility as a Protected Intermediate

This compound is classified as a protected intermediate, a critical concept in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group attached to the pyrrolidine nitrogen is a protecting group. Its function is to temporarily render the nitrogen atom non-reactive while chemical transformations are carried out on other parts of the molecule. whiterose.ac.ukvulcanchem.com

The pyrrolidine nitrogen is a nucleophilic and basic site, which could interfere with many common synthetic reactions. By "protecting" it with the bulky, electron-withdrawing Boc group, chemists can perform reactions, such as modifications at other positions of the ring, without undesired side reactions involving the nitrogen. whiterose.ac.uk The Boc group is specifically chosen for its stability under a wide range of reaction conditions while being easily and cleanly removable under acidic conditions (e.g., using trifluoroacetic acid). vulcanchem.com This robust "protect-react-deprotect" strategy allows for the construction of complex molecular architectures. The use of Boc-protected pyrrolidines is a common and effective strategy in the synthesis of pharmaceutical compounds, enabling efficient and selective reaction pathways. whiterose.ac.uknih.govnih.gov

Table 2: Properties of the Boc Protecting Group

| Property | Description | Significance in Synthesis |

|---|---|---|

| Chemical Nature | tert-butoxycarbonyl | A carbamate that deactivates the amine's nucleophilicity and basicity. |

| Stability | Stable to many nucleophiles, bases, and reductive conditions. | Allows for a wide range of chemical transformations on other parts of the molecule. |

| Cleavage Condition | Labile under acidic conditions (e.g., TFA, HCl). | The protecting group can be removed easily at a desired stage of the synthesis to reveal the free amine for further reaction. |

Table 3: Mentioned Chemical Compounds

| Compound Name | Other Names/Abbreviations |

|---|---|

| This compound | tert-butyl (S)-3-fluoropyrrolidine-1-carboxylate |

| Dipeptidyl peptidase-IV | DPP-IV |

| (R)-3-fluoropyrrolidine | - |

| (S)-3-fluoropyrrolidine | - |

| Trifluoroacetic acid | TFA |

特性

IUPAC Name |

tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECTKVSIDXQQE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594010 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479253-00-4 | |

| Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 479253-00-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q. How can researchers systematically evaluate the quality of existing studies on this compound?

- Methodological Answer :

- Risk-of-bias tools : Use SYRCLE’s RoB for animal studies or Cochrane RoB 2.0 for clinical extrapolations.

- Data triangulation : Cross-reference synthetic protocols in patents (e.g., WO/2020/123456) with peer-reviewed journals.

- Open data practices : Share raw NMR/HPLC files via repositories like Zenodo to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。